2-(Piperidin-1-yl)pyrimidine-4,6-diamine

Description

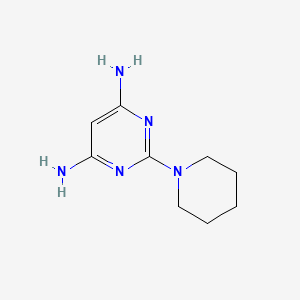

2-(Piperidin-1-yl)pyrimidine-4,6-diamine is a pyrimidine derivative featuring a piperidine ring at position 2 and amino groups at positions 4 and 6. This structure is critical for its biological interactions, particularly in kinase inhibition and protein binding. Piperidine, a six-membered saturated heterocycle, enhances lipophilicity and modulates electronic properties, influencing pharmacokinetics and target affinity. The compound has been explored in diverse therapeutic contexts, including oncology and infectious diseases, due to its ability to disrupt enzymatic activity via competitive or allosteric mechanisms .

Properties

IUPAC Name |

2-piperidin-1-ylpyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5/c10-7-6-8(11)13-9(12-7)14-4-2-1-3-5-14/h6H,1-5H2,(H4,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMRLTXDXQQGXMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=CC(=N2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586492 | |

| Record name | 2-(Piperidin-1-yl)pyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24867-30-9 | |

| Record name | 2-(Piperidin-1-yl)pyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)pyrimidine-4,6-diamine typically involves the reaction of 2,4-diamino-6-chloropyrimidine with piperidine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . Another method involves the use of monoperphthalic acid magnesium salt to oxidize 6-chloro-2,4-diaminopyrimidine, followed by reaction with piperidine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like N-bromosuccinimide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrimidine N-oxides, while substitution reactions can produce halogenated pyrimidines .

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the efficacy of pyrimidine derivatives, including 2-(piperidin-1-yl)pyrimidine-4,6-diamine, in the fight against malaria. A notable research effort involved the design and synthesis of new pyrimidine compounds that were evaluated for their inhibitory effects on the enzyme Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS). This enzyme is crucial for folate metabolism and DNA synthesis in the malaria parasite.

Case Study: Molecular Docking Analysis

A molecular docking study revealed that this compound exhibited promising binding interactions with key amino acid residues of PfDHFR-TS. The binding energy values ranged from -7.5 to -8.9 kcal/mol, indicating strong interactions that could inhibit the enzyme's activity and disrupt the parasite's growth cycle. The presence of substituents like pyrrolidine at specific positions on the pyrimidine ring enhanced binding stability and antimalarial activity .

FLT3 Inhibition in Cancer Therapy

Another significant application of this compound is its role as a selective inhibitor of the FLT3 receptor tyrosine kinase, which is often mutated in acute myeloid leukemia (AML). The compound has been identified as part of a class of Type-II FLT3 inhibitors that show reduced myelosuppressive effects compared to earlier generations of FLT3 inhibitors.

Research Findings

In preclinical evaluations, derivatives of 2-(piperidin-1-yl)pyrimidine demonstrated potent inhibitory activity against both wild-type and mutant FLT3 receptors. These compounds were designed to improve selectivity and reduce side effects associated with traditional chemotherapeutics .

Antihypertensive Properties

Originally developed as a derivative of minoxidil, this compound has been studied for its antihypertensive properties. As an impurity reference material for minoxidil, it plays a role in understanding the pharmacological profile of related compounds used to treat hypertension .

Structure-Activity Relationship (SAR) Studies

The compound's structural features have been extensively analyzed to optimize its biological activity. SAR studies have indicated that modifications at various positions on the pyrimidine ring can significantly affect the compound's potency against target enzymes and receptors.

Data Table: Summary of SAR Findings

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets within cells. It can inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For instance, it may inhibit protein kinases involved in cell proliferation and survival, thereby exerting antiproliferative effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

Piperidine vs. Piperazine Derivatives

- Compound 15 (): Replacing piperidine with piperazine in quinolinyl pyrimidines (e.g., N6-(6-(piperazin-1-yl)pyrimidin-4-yl)-2-(4-fluorophenyl)quinoline-4,6-diamine) introduces an additional nitrogen atom, increasing polarity and hydrogen-bonding capacity. This modification improved solubility but reduced blood-brain barrier penetration in preclinical models .

- Compound 4h (): A 4-methylpiperazinyl group linked via an ethyl chain (N4-(2-(4-methylpiperazin-1-yl)ethyl)) enhanced selectivity for JAK3 over JAK1/2, attributed to steric and electronic complementarity with the kinase’s hydrophobic pocket .

Thioether vs. Piperidine Substituents

- 2-(Heptylthio)pyrimidine-4,6-diamine (HPDA) (): The heptylthio group introduces sulfur, enabling disulfide bond formation in redox-sensitive environments. HPDA exhibited broad-spectrum antimicrobial activity but lower metabolic stability compared to piperidine analogs due to oxidative susceptibility .

Trifluoromethyl Substituents

- 2-(Trifluoromethyl)pyrimidine-4,6-diamine (): The electron-withdrawing trifluoromethyl group increases electrophilicity, enhancing interactions with nucleophilic residues in target proteins. This compound demonstrated potent inhibition of bacterial NADH dehydrogenases but showed higher cytotoxicity in mammalian cells compared to piperidine derivatives .

Core Modifications: Pyrimidine vs. Fused Heterocycles

- 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine (): Fusing a pyrazole ring to the pyrimidine core (e.g., compound 7_3d3) increased JAK3 inhibitory activity (IC50 = 0.4 µM) by 10-fold compared to non-fused analogs. The fused system rigidifies the structure, optimizing binding to the ATP pocket .

- Quinolinyl Pyrimidines (): Incorporating a quinoline moiety (e.g., compound 15) extended π-π stacking interactions with Type II NADH dehydrogenase, improving antiparasitic activity but reducing oral bioavailability due to increased molecular weight .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : Piperidine derivatives (logP ~2.1) are more lipophilic than piperazine (logP ~1.5) or morpholine (logP ~0.8) analogs, correlating with improved membrane permeability but higher plasma protein binding .

- Metabolic Stability : Piperidine-containing compounds exhibit longer half-lives (t1/2 = 4–6 h in rodents) compared to thioether derivatives (t1/2 = 1–2 h) due to resistance to CYP450-mediated oxidation .

Biological Activity

2-(Piperidin-1-yl)pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in neuroprotection and cancer treatment. This article reviews recent findings on the biological activities of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a piperidine moiety, which contributes to its pharmacological properties. The molecular formula is C₈H₁₁N₅, with a molecular weight of approximately 177.21 g/mol. Its structural characteristics allow for interactions with various biological targets.

Neuroprotective Effects

Recent studies have highlighted the potential of this compound derivatives as anti-Alzheimer's agents. For example, the derivative N4-(4-chlorophenyl)-N2-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine (referred to as SP-2) demonstrated significant anti-Alzheimer's activity in vivo. Behavioral and biochemical assessments indicated that SP-2 exhibited a profile comparable to donepezil, a standard treatment for Alzheimer's disease. Molecular docking studies reinforced these findings by showing similar interactions with acetylcholinesterase (AChE) as donepezil, suggesting that SP-2 could serve as a lead compound for further development in treating neurodegenerative diseases .

Antioxidant Activity

Another aspect of the biological activity of pyrimidine derivatives is their antioxidant properties. A study synthesized several pyrimidine acrylamides and evaluated their antioxidant activities using hydrogen peroxide as an indicator. The results indicated that certain derivatives exhibited high antioxidant activity (71–82%), with one compound achieving an IC50 value of 1.1 μM, suggesting their potential use in conditions associated with oxidative stress .

Anticancer Activity

The anticancer potential of this compound has also been explored. In a study focused on FLT3 inhibitors, derivatives of this compound showed potent inhibition against FLT3 kinase with IC50 values around 13.9 nM. This selectivity over c-KIT suggests that these compounds may be beneficial in treating FLT3-driven leukemias while minimizing side effects associated with c-KIT inhibition .

Comparative Biological Activity Table

Case Study 1: Anti-Alzheimer's Activity

In vivo studies involving SP-2 showed promising results in improving cognitive functions in animal models of Alzheimer's disease. Behavioral tests indicated enhanced memory retention and reduced neuroinflammation markers compared to control groups treated with saline or lower doses of donepezil.

Case Study 2: Anticancer Efficacy

In vitro assays demonstrated that pyrimidine derivatives effectively inhibited cell proliferation in FLT3-positive leukemia cell lines. The selectivity profile was evaluated using both enzymatic assays and cellular models, confirming the potential for clinical applications in targeted cancer therapies.

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC.

- Adjust stoichiometry (1.2–2.0 equivalents of piperidine) to minimize side reactions.

- Use inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates.

How should spectroscopic techniques be applied to confirm the structure of this compound?

Basic Research Focus

A multi-technique approach is critical for structural validation:

- ¹H/¹³C NMR : Identify protons and carbons in the pyrimidine ring (e.g., C4/C6 amines at δ ~5.5–6.5 ppm) and piperidinyl substituents (δ ~1.5–3.0 ppm for CH₂ groups). Compare with reference spectra of analogous compounds .

- HRMS : Confirm molecular formula (e.g., C₉H₁₄N₆ for this compound; expected [M+H]⁺ = 207.1356).

- IR Spectroscopy : Detect amine N-H stretches (~3300–3500 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .

Q. Methodological Workflow :

Generate 3D structures (e.g., using Gaussian or MOE).

Calculate descriptors (Dragon or PaDEL).

Train models (PLS regression or machine learning).

Validate with experimental IC₅₀ values.

What safety protocols are essential for handling pyrimidine-4,6-diamine derivatives in laboratory settings?

Basic Research Focus

Pyrimidine-4,6-diamines may pose irritant or toxic hazards. Key precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of dust .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. First Aid Measures :

- Skin Contact : Wash with soap/water; apply emollient if irritation persists .

- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs .

How can enzymatic assays be designed to evaluate pyrimidine-4,6-diamine derivatives as dCK inhibitors?

Advanced Research Focus

Deoxycytidine kinase (dCK) inhibition assays involve:

- Substrate Preparation : Use [³H]-labeled deoxycytidine to monitor phosphorylation .

- Assay Conditions :

- Buffer: Tris-HCl (pH 7.4), MgCl₂, ATP.

- Incubation: 37°C for 30–60 minutes.

- Inhibition Analysis : Measure IC₅₀ via nonlinear regression (GraphPad Prism) and validate with ITC (isothermal titration calorimetry) for binding affinity .

Data Interpretation : Compare inhibition kinetics (competitive vs. non-competitive) to guide structural modifications (e.g., adding sulfanyl groups for tighter binding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.